molecular formula C9H4F3NO2 B13939171 2-Formyl-5-(trifluoromethoxy)benzonitrile

2-Formyl-5-(trifluoromethoxy)benzonitrile

Cat. No.: B13939171
M. Wt: 215.13 g/mol
InChI Key: VERLJKRVVREJIE-UHFFFAOYSA-N
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Description

2-Formyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H4F3NO2 It is a derivative of benzonitrile, featuring a formyl group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of 5-(trifluoromethoxy)benzonitrile using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-Formyl-5-(trifluoromethoxy)benzonitrile may involve large-scale Vilsmeier-Haack reactions or other formylation techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-5-(trifluoromethoxy)benzonitrile.

    Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(trifluoromethoxy)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in the design of new materials and pharmaceuticals .

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-formyl-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H

InChI Key

VERLJKRVVREJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O

Origin of Product

United States

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